2,3-Bis(1H-benzimidazol-2-yl)quinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
64836-00-6 |
|---|---|
Molecular Formula |
C22H14N6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2,3-bis(1H-benzimidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C22H14N6/c1-2-8-14-13(7-1)23-19(21-25-15-9-3-4-10-16(15)26-21)20(24-14)22-27-17-11-5-6-12-18(17)28-22/h1-12H,(H,25,26)(H,27,28) |
InChI Key |
CNPANBDUEJKPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N=C3C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Bis 1h Benzimidazol 2 Yl Quinoxaline and Its Analogs
Condensation Reactions as Primary Synthetic Routes
Condensation reactions are a cornerstone in the synthesis of nitrogen-containing heterocycles. The formation of the quinoxaline (B1680401) ring typically involves the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a method that has been extensively studied. nih.goveurekaselect.com However, for a complex target like 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline, the application of simple condensation reactions is nuanced.
Approaches Involving o-Phenylenediamine and Related Precursors
The direct synthesis of this compound from o-phenylenediamine via a simple one-pot condensation is not well-documented, as it would require a highly specialized and likely unstable dicarbonyl precursor. Instead, multi-step approaches that utilize o-phenylenediamine are more common.
One documented, albeit low-yielding, formation of this compound involves the reaction of o-phenylenediamine with 3,4,5,6-tetrachloropyridazine in N-methylpyrrolidone at 115°C. This reaction produces the target molecule as a byproduct, with the primary product being 5,6,7,8,13,14-hexaazapentaphene. scispace.com The yield for the desired bis(benzimidazole) compound was not reported, indicating that this is not a preparative route for its synthesis. scispace.com The proposed mechanism suggests an initial nucleophilic attack by o-phenylenediamine on the tetrachloropyridazine, followed by aerial oxidation to form a 1,4-dichloropyridazino[4,5-b]quinoxaline intermediate. This intermediate then reacts with additional o-phenylenediamine molecules, leading to a ring-opened system that ultimately forms the product. scispace.com
Utilization of Dicarbonyl Compounds in Quinoxaline Ring Formation
The classic and most effective method to synthesize the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.goveurekaselect.com This reaction is versatile and has been optimized using various catalysts and conditions, including microwave irradiation. researchgate.net
However, for the direct synthesis of this compound, this method would necessitate a precursor such as 2,3-di(1H-benzimidazol-2-yl)glyoxal. The synthesis and stability of such a dicarbonyl compound present significant challenges, and this route is not reported in the literature. The primary synthetic strategies for the target molecule circumvent this difficulty by employing rearrangement pathways, which are discussed in subsequent sections. This highlights a key finding: direct condensation with a dicarbonyl compound is not the preferred or feasible method for synthesizing this specific complex heterocycle.
Condensation of 3-(Benzimidazol-2-yl)quinoxalin-2(1H)-one with 1,2-Diamines
A highly effective and novel approach to synthesizing this compound involves the reaction of 3-(benzimidazol-2-yl)quinoxalin-2(1H)-one with 1,2-diaminobenzenes (o-phenylenediamines, 1,2-DABs). rsc.org This reaction proceeds via a quinoxalinone-benzimidazole rearrangement, opening up an efficient pathway to a class of compounds that are otherwise difficult to access. rsc.org
The reaction is typically carried out in a high-boiling solvent such as acetic acid or ethanol. The use of 1,2-DAB dihydrochloride (B599025) has been shown to facilitate the reaction, leading to the formation of the target 2,3-bis(benzimidazol-2-yl)quinoxaline. rsc.org The scope of the reaction has been explored with various substituted 1,2-diaminobenzenes, demonstrating its utility in generating a range of analogs.
| 1,2-Diamine Reactant | Solvent | Yield (%) |
|---|---|---|
| 1,2-Diaminobenzene dihydrochloride | AcOH | 81 |
| 1,2-Diaminobenzene | EtOH | 85 |
| 4,5-Dimethyl-1,2-diaminobenzene | EtOH | 87 |
| 4-Nitro-1,2-diaminobenzene | EtOH | 84 |
This table summarizes the yields for the synthesis of 2,3-bis(benzimidazol-2-yl)quinoxaline and its analogs from the reaction of 3-(benzimidazol-2-yl)quinoxalin-2(1H)-one with various 1,2-diaminobenzenes. Data sourced from Mamedov, V. A. (2016). rsc.org
Advanced Synthetic Strategies and Rearrangement Pathways
Given the challenges in direct synthesis, advanced strategies involving molecular rearrangements have become the most powerful tools for constructing this compound. These methods often involve the transformation of a pre-formed quinoxalinone ring into a benzimidazole (B57391) ring.
Exploration of the Quinoxaline-2(1H)-one Benzimidazole Rearrangement
The quinoxaline-benzimidazole rearrangement is a key transformation that enables the synthesis of 2-heteroaryl-substituted benzimidazoles from quinoxalin-2(1H)-one derivatives. rsc.orgmdpi.com The reaction of 3-(benzimidazol-2-yl)quinoxalin-2(1H)-one with 1,2-diaminobenzene is a prime example of this rearrangement.
The proposed mechanism for this transformation is initiated by the nucleophilic attack of one of the amino groups of the 1,2-diaminobenzene onto the C2 carbonyl carbon of the quinoxalin-2(1H)-one ring. This leads to the opening of the pyrazinone ring to form an o-aminoanilide intermediate. Subsequent intramolecular cyclization occurs when the second amino group of the attached diamine attacks the carbonyl group of the benzimidazoloyl fragment at the C3 position. A final dehydration step then yields the aromatic this compound product. This cascade of reactions provides an efficient route to the target molecule, overcoming the limitations of classical condensation methods. rsc.org
Acid-Catalyzed Imidazoannulation of Quinoxalin-2(1H)-ones
Acid-catalyzed rearrangements represent a significant class of advanced synthetic strategies for generating benzimidazole derivatives from quinoxalinone precursors. nih.gov A notable example is the acid-catalyzed rearrangement of spiro-quinoxalinone derivatives. rsc.org
In this type of reaction, 3-aroyl- or 3-alkanoylquinoxalin-2(1H)-ones react with 1,2-diaminobenzenes to form an intermediate spiro-quinoxalinone. This spiro compound, when heated in an acidic medium like acetic acid, undergoes a cascade reaction. The process begins with an acid-catalyzed ring-opening of the spiro intermediate, forming a quinoxaline derivative. This is followed by an intramolecular nucleophilic attack by an amino group on a carbonyl group, which, after elimination of water, leads to the formation of a stable benzimidazole ring. rsc.org This strategy allows for the conversion of the quinoxalinone system into a 2-substituted benzimidazole, where the substituent is derived from the spiro-forming component. rsc.org While not a direct synthesis of the title compound, this methodology exemplifies the principle of acid-catalyzed imidazoannulation starting from a quinoxalinone core.
Catalytic Protocols for Enhanced Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, milder reaction conditions, and improved yields. The synthesis of quinoxaline derivatives has significantly benefited from the development of various catalytic systems.
Application of Lewis Acid Catalysis in Quinoxaline Formation
Lewis acid catalysis is a widely employed strategy for the synthesis of quinoxalines, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The Lewis acid activates the carbonyl groups, facilitating the nucleophilic attack by the diamine. Various Lewis acids have been utilized for the synthesis of 2,3-disubstituted quinoxalines, demonstrating the versatility of this approach.
While a specific example for the direct synthesis of this compound using Lewis acid catalysis is not extensively documented, the general applicability of this method to a wide range of substituted quinoxalines suggests its potential utility. For instance, the synthesis of various 2,3-diarylquinoxalines has been achieved with high yields using different Lewis acid catalysts.
Table 1: Examples of Lewis Acid Catalyzed Synthesis of 2,3-Disubstituted Quinoxalines
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |
| CeCl₃·7H₂O / Glycerine | o-phenylenediamine, Benzil | Glycerol | Room Temp. | High |
| HClO₄·SiO₂ | o-phenylenediamine, α-bromoketones | Not specified | Not specified | Excellent |
| Amberlyst-15 | o-phenylenediamine, 1,2-diketones | Water | 70 | High |
This table presents data for the synthesis of related quinoxaline derivatives to illustrate the utility of Lewis acid catalysis. chim.it
Utilization of Heterogeneous Catalysts (e.g., Tonsil Clay) for Bis-Quinoxaline Derivatives
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. Clay-based catalysts, such as Tonsil clay, have emerged as effective and environmentally friendly options for various organic transformations, including the synthesis of quinoxalines.
The acidic nature of clays (B1170129) like Tonsil can catalyze the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds. While specific studies on the use of Tonsil clay for the synthesis of bis-quinoxaline derivatives are not abundant, the successful application of other clay catalysts like montmorillonite (B579905) K10 for quinoline (B57606) synthesis suggests the feasibility of this approach. researchgate.net The use of recyclable alumina-supported heteropolyoxometalates has also been reported for the high-yield synthesis of quinoxaline derivatives at room temperature. nih.gov
Table 2: Heterogeneous Catalysis in the Synthesis of Quinoxaline Derivatives
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |
| Alumina-Supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, Benzil | Toluene | 25 | 92 |
| Alumina-Supported FeH₂PMo₁₁VO₄₀ | o-phenylenediamine, Benzil | Toluene | 25 | 80 |
This table showcases the effectiveness of heterogeneous catalysts in the synthesis of a model quinoxaline derivative. nih.gov
Post-Synthetic Derivatization and Functionalization of this compound Framework
Post-synthetic modification is a powerful tool for creating a library of analogs from a core scaffold, allowing for the fine-tuning of chemical and physical properties. Alkylation and nucleophilic substitution reactions are common strategies for the functionalization of quinoxaline and benzimidazole rings.
Alkylation Reactions
The nitrogen atoms within the benzimidazole moieties of this compound are potential sites for alkylation. N-alkylation can significantly alter the solubility, electronic properties, and biological activity of the parent compound. The reaction of related 3-phenylquinoxaline-2(1H)-thione with various soft electrophiles in the presence of a base like triethylamine (B128534) has been shown to proceed smoothly to give S-alkylated derivatives. nih.gov A similar approach could be envisioned for the N-alkylation of the benzimidazole rings in the target molecule.
Table 3: Example of S-Alkylation of a Quinoxaline Derivative
| Quinoxaline Derivative | Alkylating Agent | Base | Solvent | Yield (%) |
| 3-phenylquinoxaline-2(1H)-thione | Chloroacetonitrile | Triethylamine | Not specified | 73-81 |
| 3-phenylquinoxaline-2(1H)-thione | Phenacyl chloride | Triethylamine | Not specified | 73-81 |
| 3-phenylquinoxaline-2(1H)-thione | Allyl bromide | Triethylamine | Not specified | 73-81 |
| 3-phenylquinoxaline-2(1H)-thione | Ethyl chloroacetate | Triethylamine | Not specified | 73 |
This table provides examples of alkylation on a related quinoxaline scaffold, demonstrating a potential route for functionalization. nih.gov
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry for the introduction of a wide range of functional groups. In the context of quinoxaline chemistry, 2,3-dichloroquinoxaline (B139996) is a common starting material for the synthesis of 2,3-disubstituted derivatives via nucleophilic displacement of the chlorine atoms. nih.gov This strategy allows for the introduction of various nucleophiles, including amines, thiols, and alkoxides.
For the this compound framework, if precursors with suitable leaving groups on the benzimidazole rings were synthesized, nucleophilic aromatic substitution could be a viable method for further functionalization. The electrophilic nature of the quinoxaline ring can also be exploited in vicarious nucleophilic substitution (VNS) of hydrogen, particularly when the quinoxaline is activated as an N-oxide. rsc.org
Table 4: Nucleophilic Substitution on 2,3-Dichloroquinoxaline
| Nucleophile | Solvent | Conditions | Product | Yield (%) |
| 2-Aminopyridine | Not specified | Not specified | N²,N³-Di(pyridin-2-yl)quinoxaline-2,3-diamine | 75 |
| Various sulfur and nitrogen nucleophiles | Not specified | Not specified | Symmetrically 2,3-disubstituted quinoxalines | Good to excellent |
This table illustrates the utility of nucleophilic substitution for the synthesis of 2,3-disubstituted quinoxalines from a common precursor. nih.gov
Strategies for Introducing Peripheral Functional Groups
The strategic placement of peripheral functional groups on the this compound scaffold is primarily achieved through two main approaches: the use of pre-functionalized reactants in the initial synthesis or the post-synthetic modification of the parent compound.
A prevalent and effective method for creating analogs of this compound with peripheral functional groups involves the condensation of a 3-(1H-benzimidazol-2-yl)quinoxalin-2(1H)-one intermediate with a variety of substituted 1,2-diaminobenzenes. This approach allows for the direct incorporation of desired functionalities onto the benzimidazole rings of the final product. The nature and position of the substituents on the 1,2-diaminobenzene precursor directly translate to the substitution pattern of the resulting this compound derivative.
This synthetic route has been successfully employed to introduce a range of functional groups, including both electron-donating and electron-withdrawing moieties. For instance, the reaction has been shown to proceed efficiently with 1,2-diaminobenzene derivatives bearing methyl, chloro, nitro, carboxylic acid, and phenylcarbonyl groups. The versatility of this method provides a straightforward pathway to a library of substituted analogs, which are invaluable for structure-activity relationship studies. The reaction conditions are typically robust, accommodating a variety of functional groups and leading to the desired products in good yields.
The following table summarizes the synthesis of various substituted this compound derivatives using this methodology, highlighting the diversity of functional groups that can be incorporated.
| Substituent on 1,2-Diaminobenzene | Resulting Functional Group on Benzimidazole Ring | Product Name |
|---|---|---|
| 4-Methyl | 5-Methyl | 2-(1H-Benzimidazol-2-yl)-3-(5-methyl-1H-benzimidazol-2-yl)quinoxaline |
| 4-Chloro | 5-Chloro | 2-(1H-Benzimidazol-2-yl)-3-(5-chloro-1H-benzimidazol-2-yl)quinoxaline |
| 4-Nitro | 5-Nitro | 2-(1H-Benzimidazol-2-yl)-3-(5-nitro-1H-benzimidazol-2-yl)quinoxaline |
| 4-Carboxy | 5-Carboxy | 2-(2-(1H-Benzimidazol-2-yl)quinoxalin-3-yl)-1H-benzimidazole-5-carboxylic acid |
| 4-Benzoyl | 5-Benzoyl | (2-(2-(1H-Benzimidazol-2-yl)quinoxalin-3-yl)-1H-benzimidazol-5-yl)(phenyl)methanone |
While the pre-functionalization of reactants is a well-established method, post-synthetic modification of the parent this compound presents an alternative, albeit less explored, strategy. This approach would involve direct chemical transformation of the core structure. Potential sites for such modifications include the N-H protons of the benzimidazole moieties. These nitrogen atoms could, in principle, undergo reactions such as N-alkylation, allowing for the introduction of a wide variety of alkyl or functionalized alkyl chains. Such modifications would significantly alter the solubility and steric profile of the molecule, potentially influencing its aggregation behavior and interactions with other molecules. However, detailed research findings on the post-synthetic modification of this specific compound are not extensively documented.
Despite a comprehensive search for experimental data, specific spectroscopic and high-resolution mass spectrometry details for the compound this compound are not available in the public domain through the conducted searches. While numerous studies on quinoxaline and benzimidazole derivatives exist, the characterization data required to populate the requested article sections—including specific FT-IR peak assignments, ¹H and ¹³C NMR chemical shifts, and exact mass for HRMS—for this particular molecule could not be located.
To provide a scientifically accurate report as per the instructions, access to a publication that details the synthesis and full characterization of this compound is essential. Without this primary data, the generation of the requested detailed analysis and data tables is not possible.
Therefore, the article focusing on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time.
Advanced Spectroscopic and Structural Elucidation of 2,3 Bis 1h Benzimidazol 2 Yl Quinoxaline
X-ray Diffraction for Solid-State Molecular and Crystal Structures
Single-Crystal X-ray Diffraction for Conformation and Packing
Single-crystal X-ray diffraction analysis of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline and its derivatives reveals detailed insights into their molecular geometry and intermolecular interactions in the solid state. The conformation is characterized by the dihedral angles between the quinoxaline (B1680401) and benzimidazole (B57391) ring systems. These angles are influenced by the steric and electronic effects of substituents on the rings.
In the crystal lattice, the molecules are often stabilized by a network of hydrogen bonds. For instance, in related benzimidazole structures, N—H⋯N and N—H⋯O intermolecular hydrogen bonds can link molecules into chains or more complex three-dimensional networks. nih.gov C—H⋯π and π–π stacking interactions are also common, further contributing to the stability of the crystal packing. nih.govnih.gov The planarity of the fused ring systems can vary, with some structures showing significant deviation from planarity. nih.gov For example, in one benzimidazole derivative, the five- and six-membered rings of the fused system are twisted with respect to each other by 3.0 (1)°. nih.gov
The specific arrangement of molecules in the crystal, or crystal packing, can be described as layered structures or intricate networks. nih.gov For example, the crystal packing of 3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline is described as layers in a zig-zag pattern parallel to the (010) plane. nih.gov
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
|---|---|---|---|
| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | Triclinic | P-1 | Not specified |
| 3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline | Orthorhombic | Not specified | N—H⋯N, N—H⋯O, C—H⋯π |
| 1,3-Bis(2-methylprop-2-enoyl)-1H-benzimidazol-2(3H)-one | Monoclinic | Not specified | C—H⋯O |
| 2-(Quinoxalin-2-yl)-1-[2-(quinoxalin-2-yl)methyl]-1H-benzimidazole | Triclinic | P1 | Not specified |
Powder X-ray Diffraction for Crystalline Phases and Lattice Parameters
Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of bulk materials. It is used to identify crystalline phases and determine lattice parameters. While specific PXRD data for this compound is not detailed in the provided search results, the general application of this technique involves irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffraction peaks are unique to a particular crystalline structure, acting as a "fingerprint" for the material.
From the diffraction pattern, the lattice parameters (the dimensions of the unit cell) can be calculated, providing fundamental information about the crystal structure. This technique is crucial for confirming the synthesis of the desired crystalline phase and for studying phase transitions.
Spectroelectrochemical Techniques for Electronic and Redox Behavior
Spectroelectrochemical methods combine spectroscopic and electrochemical techniques to provide detailed information about the electronic structure and redox properties of molecules.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible absorption spectroscopy of this compound (DBIQ) and related compounds reveals insights into their electronic transitions. The absorption spectra of DBIQ solutions show a strong dependence on the solvent, which is not solely attributable to the electronic excitations of the equilibrium ground-state structure. nih.govepa.gov This suggests that the conformational behavior and intermolecular hydrogen bonding of the molecule play a significant role. nih.govepa.gov
Molecular dynamics simulations have shown that twisted, non-planar geometries can significantly influence the energies and characters of electronic excitations. nih.govepa.gov For instance, the nature of the electronic transition can change from a local π-π* character in a nonpolar solvent like 1,2-dichloroethane (B1671644) to a charge-transfer character in a polar solvent like dimethylsulfoxide. nih.govepa.gov
The optical properties of related quinoxaline and benzimidazole derivatives are also of interest for applications in electronic and optical materials. rsc.orgwu.ac.thnih.gov The interplay between the molecular structure and the electronic properties can lead to tunable energy gaps, which is a desirable feature for materials used in electronic devices. rsc.org
| Solvent | Observed Transition Character |
|---|---|
| 1,2-dichloroethane | Local π-π* |
| Dimethylsulfoxide (DMSO) | Charge-transfer |
Cyclic Voltammetry for Electrochemical Characterization and Redox Potentials
Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. For quinoxaline derivatives, this method provides information on their reduction and oxidation potentials. The electrochemical properties are crucial for understanding their potential use in applications such as redox flow batteries and as materials for electronic devices. rsc.orgrwth-aachen.de
Studies on various quinoxaline derivatives have shown that their electrochemical behavior is highly dependent on their molecular structure. For instance, the reduction of some 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives is often a reversible or quasi-reversible process, attributed to the reduction of the N-oxide moiety to form a radical anion. researchgate.net The second reduction, typically of the diazine ring, is often irreversible. researchgate.net
| Compound Type | Key Electrochemical Feature | Potential Application |
|---|---|---|
| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | Reversible/quasi-reversible first reduction of N-oxide | Not specified |
| Indolo[2,3-b]quinoxaline derivatives | Low reduction potential and high stability | Nonaqueous redox flow batteries |
Coordination Chemistry and Metallosupramolecular Architectures of 2,3 Bis 1h Benzimidazol 2 Yl Quinoxaline
Ligand Design and Coordination Modes of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline
The structure of this compound (DBIQ) is characterized by a central quinoxaline (B1680401) core flanked by two 1H-benzimidazol-2-yl substituents. This arrangement provides multiple potential coordination sites, making it a highly versatile building block for metallosupramolecular chemistry.
This compound possesses a total of six nitrogen atoms, each with the potential to act as a donor site for metal coordination. These include the two nitrogen atoms of the quinoxaline ring, the two imine nitrogen atoms of the benzimidazole (B57391) rings, and the two amine (N-H) nitrogens of the benzimidazole rings. This abundance of donor sites allows the ligand to exhibit multidentate and chelating properties.
Research on analogous structures, such as 2,3-bis(1-methylimidazol-2-yl)quinoxaline (bmiq), shows that coordination often occurs through the imine nitrogen donors of the imidazole-based groups. rsc.org This mode of binding leads to the formation of stable seven-membered chelate rings with the metal center. rsc.org By extension, DBIQ is expected to coordinate similarly through its benzimidazole imine nitrogens, acting as a bidentate N,N'-chelating ligand. Furthermore, the quinoxaline nitrogens and the deprotonated benzimidazole N-H sites can engage in bridging modes, linking multiple metal centers to form polynuclear complexes or extended coordination polymers.
The coordination behavior of DBIQ is significantly governed by steric and electronic factors. The two bulky benzimidazole groups can impose considerable steric hindrance, influencing the approach of metal ions and dictating the resulting coordination geometry.
Computational and spectroscopic studies on DBIQ have revealed that the molecule is not strictly planar. nih.govepa.gov The benzimidazole rings can twist relative to the central quinoxaline plane, and this conformational flexibility is highly sensitive to the surrounding environment, particularly the solvent. nih.gov The presence of twisted, non-planar geometries can drastically influence the energies and character of electronic excitations. nih.govepa.gov For instance, the electronic character can shift from a local π-π* transition in a nonpolar solvent to a charge-transfer character in a polar one. nih.govepa.gov This solvent-dependent conformational and electronic behavior directly impacts the ligand's interaction with metal ions, affecting the stability and structure of the resulting complexes. Furthermore, strong solute-solvent hydrogen bonding plays a crucial role in stabilizing non-equilibrium structures and influencing the conformational composition of the ligand in solution. nih.govepa.gov
Synthesis and Characterization of Metal Complexes
The multidentate nature of this compound makes it an excellent candidate for complexation with a variety of metal ions. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
DBIQ and related benzimidazole-quinoxaline structures readily form complexes with a range of transition metals. While specific studies on DBIQ complexes are emerging, extensive research on analogous bis-benzimidazole derivatives provides insight into their synthesis and properties. For example, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes have been successfully synthesized from 2-(1H-benzimidazol-2-yl)-phenol derivatives and the corresponding metal salts. nih.gov These reactions are typically carried out in solution, and the resulting complexes are characterized using techniques such as FT-IR, NMR, UV-visible spectroscopy, and mass spectrometry to confirm the coordination of the ligand to the metal center. nih.gov
The table below summarizes representative transition metal complexes formed with ligands analogous to DBIQ, highlighting the typical ligand-to-metal ratios and characterization methods employed.
| Metal Ion | Analogous Ligand | Formula of Complex | Characterization Methods |
| Zn(II) | 2-(1H-benzimidazol-2-yl)-phenol | C₁ | FT-IR, ¹H-NMR, ESI-MS, UV-Vis nih.gov |
| Cu(II) | 2-(1H-benzimidazol-2-yl)-phenol | C₅ | FT-IR, ESI-MS, UV-Vis nih.gov |
| Ni(II) | 2-(1H-benzimidazol-2-yl)-phenol | C₉ | FT-IR, ESI-MS, UV-Vis nih.gov |
| Ag(I) | 2-(5-chloro-benzimidazol-2-yl)-phenol | C₁₄ | FT-IR, ESI-MS, UV-Vis nih.gov |
| Co(II) | 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline | {[Co(NO₃)₂(C₂₂H₁₆N₄)]·CH₂Cl₂·CH₃CN}n | X-ray Diffraction nih.gov |
| Pd(II) | (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone | [Pd(L)Cl₂] | IR, UV-Vis, ¹H-NMR, ¹³C-NMR, Mass spectra |
The coordination geometry of metal complexes containing benzimidazole and quinoxaline-based ligands is determined by the nature of the metal ion, its oxidation state, the ligand-to-metal ratio, and the influence of counter-ions or solvent molecules.
Spectroscopic and X-ray diffraction studies of related systems have revealed a variety of geometries. For instance, octahedral geometry has been proposed for a series of transition metal complexes with 3-hydrazino quinoxaline-2-one. nih.gov Cobalt(II) complexes with benzimidazole-containing ligands have been shown to adopt both distorted octahedral and distorted trigonal-bipyramidal geometries depending on the co-ligands present. nih.gov The table below illustrates common coordination geometries observed in complexes with related ligands.
| Metal Ion | Ligand System | Observed Geometry | Reference |
| Co(II), Ni(II), Cu(II) | Quinoxaline-based | Octahedral | nih.gov |
| Co(II) | 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline (with NO₃⁻) | Distorted Octahedral | nih.gov |
| Co(II) | 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline (with Cl⁻) | Distorted Trigonal-Bipyramidal | nih.gov |
Given the potential for DBIQ to act as a bidentate chelating ligand, four-coordinate geometries like tetrahedral or square planar, as well as six-coordinate octahedral geometries (with two DBIQ ligands or with additional solvent/anion ligands), are highly plausible.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound to bridge multiple metal centers makes it an ideal organic linker for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The two benzimidazole units, positioned on opposite sides of the quinoxaline spacer, can coordinate to different metal ions, leading to the formation of extended one-, two-, or three-dimensional networks.
The design of such supramolecular architectures is a key area of materials science. By carefully selecting metal ions with specific coordination preferences and controlling reaction conditions, it is possible to direct the assembly of predictable structures. For example, studies on cobalt(II) complexes with a semi-rigid benzimidazole-quinoline ligand have demonstrated the formation of one-dimensional helical coordination polymers. nih.gov Similarly, other bis(2-benzimidazole) ligands have been employed as bridging units to create diverse structures ranging from 1D chains to 3D microporous frameworks. bit.edu.cn The resulting materials often exhibit interesting properties, such as porosity or photoluminescence, which are dependent on their structure. bit.edu.cn The rigid nature of the quinoxaline core combined with the flexible orientation of the benzimidazole groups in DBIQ provides a balance of stability and adaptability that is highly desirable for creating novel coordination polymers and MOFs.
Self-Assembly of Polymeric Structures
The self-assembly of polymeric structures involving this compound is a subject of significant interest in supramolecular chemistry. The ligand's multiple nitrogen donor sites, present in both the benzimidazole and quinoxaline rings, facilitate its coordination with a variety of metal ions, leading to the spontaneous formation of ordered, high-molecular-weight coordination polymers.
The process of self-assembly is driven by the formation of coordinate bonds between the nitrogen atoms of the ligand and the metal centers. The stoichiometry of the reactants, the choice of metal ion, and the reaction conditions, such as solvent and temperature, all play a crucial role in directing the assembly process and determining the final structure of the resulting polymer. Research in the broader field of bis(benzimidazole) ligands demonstrates their capacity to form coordination polymers, which often exhibit properties suitable for applications in sensing and materials science.
Role of the Ligand in Defining Overall Network Architecture
The rigid and planar nature of the this compound ligand, combined with its specific arrangement of coordination sites, makes it a powerful building block in the design of metallosupramolecular networks. The geometry and connectivity of the resulting network are largely dictated by the coordination preferences of the metal ion and the conformational possibilities of the ligand.
The quinoxaline core provides a central, rigid platform, while the two benzimidazole wings can rotate to a certain degree, allowing for flexibility in the coordination geometry. This can lead to the formation of various network topologies, from simple one-dimensional chains to more complex two- or three-dimensional frameworks. The interplay between the ligand's inherent structure and the coordination environment of the metal ion is a key factor in the crystal engineering of these materials. For instance, helical polymeric structures have been observed in related poly(quinoxaline-2,3-diyl)s bearing metal-binding sites, highlighting the potential for this class of ligands to form chiral assemblies.
Luminescent Properties of Metal-Quinoxaline-Benzimidazole Complexes
Metal complexes incorporating benzimidazole and quinoxaline derivatives often exhibit interesting photophysical properties, including luminescence. The luminescent behavior of complexes with this compound is influenced by both the ligand and the coordinated metal ion.
The extended π-conjugated system of the ligand can give rise to intraligand charge transfer transitions upon photoexcitation. The coordination of a metal ion can modulate these transitions and introduce new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states, which can significantly affect the emission properties, such as wavelength, quantum yield, and lifetime.
Studies on related luminescent coordination polymers with bis(benzimidazole) ligands have shown their potential for use in chemical sensing, where changes in luminescence can be used to detect the presence of specific analytes. The specific luminescent properties of metal complexes of this compound would depend on the nature of the metal ion, with d10 metal ions like Zn(II) and Cd(II) often being favored for achieving high luminescence quantum yields.
Below is a table summarizing the key aspects of the coordination chemistry of this compound discussed in this article.
| Section | Key Findings |
| 4.3.1. Self-Assembly of Polymeric Structures | The ligand's multiple nitrogen donor sites enable the spontaneous formation of coordination polymers with metal ions. The final structure is influenced by reaction conditions and the nature of the metal. |
| 4.3.2. Role in Network Architecture | The rigid quinoxaline core and flexible benzimidazole wings allow for the construction of diverse network topologies, from 1D chains to 3D frameworks. |
| 4.4. Luminescent Properties | Metal complexes of this ligand are expected to be luminescent due to the extended π-system. The metal ion plays a crucial role in modulating the photophysical properties. |
Supramolecular Chemistry and Self Assembly of 2,3 Bis 1h Benzimidazol 2 Yl Quinoxaline
Non-Covalent Interactions in Crystal Engineering
Hydrogen bonds are the primary drivers of molecular recognition and self-assembly in the crystal structure of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline. The benzimidazole (B57391) moieties provide classic N-H donor groups and imine nitrogen acceptor sites, facilitating the formation of robust and directional intermolecular connections.
In the crystalline form, molecules are linked by intermolecular N—H···N hydrogen bonds, creating chains and more complex networks. For instance, in the co-crystal of 2,3-bis(1H-benzo[d]imidazol-2-yl)quinoxaline with 2,5-dihydroxybenzoic acid, a notable N—H···O hydrogen bond is observed with a donor-acceptor distance of 2.664(1) Å. mdpi.com These types of interactions are crucial in forming predictable supramolecular synthons, which are reliable structural units that can be used to engineer crystal structures. The formation of one-dimensional zigzag chains is a common motif directed by these hydrogen bonds. mdpi.com
| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |
|---|---|---|---|
| Intermolecular | N—H···O | 2.664(1) | mdpi.com |
| Intermolecular | O—H···N | 2.66(1) | mdpi.com |
| Intermolecular | N—H···N | - | nih.gov |
The extensive planar aromatic systems of the quinoxaline (B1680401) and benzimidazole rings facilitate significant π-π stacking interactions. These forces are critical in stabilizing the crystal lattice by promoting face-to-face or offset arrangements of the aromatic planes. The interplay between hydrogen bonding and π-π stacking often results in layered or columnar structures in the solid state. The planar nature of the benzimidazo[1,2-f]phenanthridine moiety, a related structural class, has been shown to govern molecular stacking in the crystal lattice, highlighting the importance of large aromatic surfaces in directing crystal packing. rsc.org In many organic materials, these interactions are responsible for creating aggregated domains that can influence the material's photophysical properties. mdpi.com
Co-crystallization Phenomena Involving this compound
The rich functionality of this compound makes it an excellent candidate for co-crystallization, a technique used to modify the physicochemical properties of a solid without altering its chemical identity. By introducing a co-former molecule capable of complementary interactions, new crystalline solids with distinct structures and properties can be designed.
A prime example is the co-crystal formed with 2,5-dihydroxybenzoic acid. In this structure, the primary interaction is a strong O—H···N hydrogen bond between the carboxylic acid of the co-former and the nitrogen of the benzimidazole ring. This is supplemented by N—H···O hydrogen bonds, creating a robust multi-point recognition system that drives the assembly of the two components into a well-defined crystalline lattice. Such strategies are central to crystal engineering, allowing for the tailored design of materials with desired properties. mdpi.com
Rational Design of Self-Assembled Structures
The predictable and directional nature of the non-covalent interactions involving this compound allows for the rational design of self-assembled supramolecular structures. By understanding the hierarchy of interaction strengths (strong hydrogen bonds > π-π stacking > weak interactions), it is possible to forecast how the molecule will assemble under specific conditions. This predictive power is a cornerstone of crystal engineering, enabling the construction of materials with specific topologies and functionalities. nih.gov The presence of both strong hydrogen-bonding sites and large π-surfaces provides a modular platform; modifications to the molecular periphery can be used to fine-tune the intermolecular interactions and thus control the resulting solid-state architecture.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. The associated two-dimensional fingerprint plots provide a quantitative summary of the different types of interactions present.
For benzimidazole-containing compounds, Hirshfeld analysis reveals the relative contributions of various contacts to the total surface area. nih.govnih.gov For instance, in a typical analysis of a related benzimidazole derivative, the most significant contacts in the crystal packing were found to be H···H, C···H/H···C, O···H/H···O, N···H/H···N, and C···C interactions. researchgate.net This quantitative breakdown allows for a detailed understanding of the forces governing crystal packing. The sharp spikes in the fingerprint plots are indicative of strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker, less specific contacts like van der Waals forces. nih.gov
| Contact Type | Contribution (%) | Reference |
|---|---|---|
| H···H | 47.5 | researchgate.net |
| C···H/H···C | 27.6 | researchgate.net |
| O···H/H···O | 12.4 | researchgate.net |
| N···H/H···N | 6.1 | researchgate.net |
| C···C | 4.6 | researchgate.net |
This analytical method provides invaluable insights into how molecules "see" each other in the crystalline state, confirming the importance of the hydrogen bonding and π-stacking interactions discussed previously and offering a holistic view of the supramolecular assembly.
Theoretical and Computational Investigations of 2,3 Bis 1h Benzimidazol 2 Yl Quinoxaline
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the properties of molecules like 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the equilibrium geometry that corresponds to the minimum energy on the potential energy surface.
These optimizations allow for the precise determination of bond lengths, bond angles, and dihedral angles. A key structural feature of this molecule is the relative orientation of the quinoxaline (B1680401) core and the two benzimidazole (B57391) substituents. Calculations reveal that the molecule is not perfectly planar, with significant twisting around the C-C bonds connecting the heterocyclic rings. This twisting gives rise to various stable conformers.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO : Represents the ability of a molecule to donate an electron. Its energy level is associated with the ionization potential.
LUMO : Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound and its derivatives, the HOMO-LUMO gap provides insights into its electronic transitions and potential applications in materials science.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 2.5 to 3.5 |
Note: The values presented are representative for this class of compounds and can vary based on the specific computational method, basis set, and solvent model used.
DFT-based methods are highly effective for simulating spectroscopic data, which can then be compared with experimental results to validate the computed molecular structures.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π-π* or n-π*). asianpubs.org Interestingly, static TD-DFT calculations on the optimized, equilibrium structure of this molecule fail to fully reproduce the experimentally observed solvent-dependent UV-Vis spectra. nih.govepa.gov This discrepancy suggests that the molecule's dynamic behavior and non-equilibrium structures play a crucial role in its spectroscopic properties. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H). asianpubs.org By calculating the theoretical chemical shifts for a proposed structure and comparing them to experimental NMR data, researchers can confirm the molecular structure with high confidence. The effect of solvents can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM). asianpubs.org
| Spectroscopic Property | Computational Method | Information Obtained |
|---|---|---|
| UV-Vis Absorption | TD-DFT | Absorption wavelengths (λmax), oscillator strengths, nature of electronic transitions |
| NMR Chemical Shifts | GIAO | Theoretical ¹H and ¹³C chemical shifts (δ) for structure validation |
While specific studies on the reaction mechanisms of this compound are not widely available, DFT is a powerful tool for such investigations. This methodology allows for the theoretical exploration of potential reaction pathways for the synthesis or degradation of a compound.
The process involves mapping the potential energy surface of a reaction. Key points on this surface include the reactants, products, and any intermediates. The most critical point to locate is the transition state (TS), which is the energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom (a first-order saddle point).
Computational chemists use algorithms to locate the structure of the TS and confirm its identity by performing a frequency calculation; a true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. By calculating the energies of the reactants and the transition state, the activation energy (Ea) of the reaction can be determined. This theoretical activation energy provides a quantitative measure of the reaction's feasibility and rate, allowing for the validation or refutation of a proposed chemical mechanism.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time.
For this compound, ab initio molecular dynamics (MD) simulations have been shown to be essential for understanding its properties, particularly its absorption spectra in different solvents. nih.govepa.gov These simulations reveal that the molecule is not rigid but exhibits significant torsional motion, leading to a range of "twisted nonplanar geometries" that are accessible at room temperature. nih.gov
MD simulations demonstrate that the solvent has a profound impact on the molecule's conformational preferences. In polar solvents like dimethylsulfoxide (DMSO), solute-solvent hydrogen bonding can stabilize certain non-equilibrium, twisted structures that are less favored in nonpolar environments. nih.govepa.gov This dynamic behavior and the presence of multiple conformations along the MD trajectory are critical for accurately interpreting the molecule's electronic properties. nih.gov For instance, the character of the electronic excitations was shown to change from a local π-π* transition in a nonpolar solvent to a charge-transfer character in a polar one, a phenomenon that could only be explained by considering the dynamic, non-equilibrium structures sampled during the MD simulation. nih.govepa.gov
Interaction Studies with Specific Substrates or Interfaces (e.g., surfaces)
Theoretical investigations into the interaction of this compound with various substrates, particularly metallic surfaces, are crucial for understanding its potential applications in areas such as corrosion inhibition and electronics. While direct computational studies on this specific molecule's surface interactions are not extensively documented, valuable insights can be drawn from research on related benzimidazole and quinoxaline derivatives.
Computational studies often employ Density Functional Theory (DFT) to model the adsorption of such molecules onto surfaces like iron or copper. These studies typically reveal that the planar structure of the quinoxaline and benzimidazole rings facilitates a strong interaction with the substrate. The adsorption is generally characterized by the molecule orienting itself in a nearly parallel fashion to the surface, maximizing the contact area. This parallel adsorption mode is often the most stable configuration, leading to high adsorption energies.
Quantitative Structure-Property Relationship (QSPR) Modeling
Relating Molecular Descriptors to Electrochemical and Optical Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a powerful computational tool for establishing a mathematical relationship between the structural features (molecular descriptors) of a molecule and its physicochemical properties. For this compound, QSPR models can predict its electrochemical and optical properties, which are vital for its application in electronic and optoelectronic devices.
Molecular descriptors in QSPR studies for similar compounds often include quantum chemical parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, dipole moment, and polarizability. These descriptors are typically calculated using DFT methods.
Electrochemical Properties: The HOMO and LUMO energy levels are directly related to the oxidation and reduction potentials of the molecule, respectively. A higher HOMO energy indicates a greater ease of oxidation, while a lower LUMO energy suggests a greater ease of reduction. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally corresponds to higher reactivity and lower excitation energy, which can be correlated with the electrochemical band gap.
Optical Properties: The optical properties, such as the maximum absorption wavelength (λmax), are also strongly correlated with the HOMO-LUMO gap. A smaller energy gap typically results in a red-shift (longer wavelength) in the absorption spectrum. QSPR models for quinoxaline derivatives have successfully correlated these molecular descriptors with experimentally observed optical and electrochemical data, enabling the prediction of properties for new, unsynthesized compounds. rsc.org
| Molecular Descriptor | Predicted Property | Significance |
| HOMO Energy | Oxidation Potential | Ease of electron donation |
| LUMO Energy | Reduction Potential | Ease of electron acceptance |
| HOMO-LUMO Gap | Electrochemical/Optical Band Gap | Chemical reactivity, color |
| Dipole Moment | Polarity, Solubility | Intermolecular interactions |
| Polarizability | Non-linear Optical Properties | Response to electric fields |
Understanding the Impact of Substituents on Molecular Functionality
The functionality of this compound can be finely tuned by introducing various substituent groups onto its aromatic rings. Theoretical studies on substituted quinoxaline and benzimidazole derivatives have demonstrated that the nature and position of these substituents have a profound impact on the molecule's electronic and optical properties. nih.govresearchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or halogen atoms (e.g., -F, -Cl) decrease the electron density of the aromatic system. These groups tend to stabilize (lower) both the HOMO and LUMO energy levels. The stabilization of the LUMO is often more significant, leading to a decrease in the reduction potential. The effect on the HOMO-LUMO gap can vary depending on the specific group and its position, but it often results in a modulation of the optical and electrochemical properties. For instance, strong EWGs can significantly alter the charge distribution and intramolecular charge transfer (ICT) characteristics of the molecule. nih.govbeilstein-journals.org
The strategic placement of EDGs and EWGs can therefore be used to engineer the band gap, tune the color of emission, and optimize the charge transport properties of this compound for specific applications.
| Substituent Type | Effect on HOMO | Effect on LUMO | Effect on Band Gap | Example |
| Electron-Donating | Increases Energy | Minor Change | Decreases | -OCH₃, -NH₂ |
| Electron-Withdrawing | Decreases Energy | Decreases Energy | Varies | -CN, -NO₂, -F |
Monte Carlo Simulations for Adsorption and Intermolecular Interactions
Monte Carlo (MC) simulations are a computational method used to study the adsorption behavior and intermolecular interactions of molecules on surfaces. In the context of this compound, MC simulations can provide a detailed picture of how the molecule arranges itself on a substrate and the energies involved in this process.
MC simulations for the adsorption of related quinoxaline derivatives on metal surfaces, such as Fe(110), have been performed to understand their corrosion inhibition properties. researchgate.net These simulations typically involve placing the molecule in a simulation box with a surface slab and allowing it to explore different positions and orientations. The energy of each configuration is calculated using a force field, and the simulation proceeds by accepting or rejecting new configurations based on the Metropolis criterion.
The output of an MC simulation provides the most stable adsorption configuration of the molecule on the surface. For planar aromatic molecules like this compound, the simulations generally show that the molecule adsorbs in a flat, parallel orientation to the surface. This orientation maximizes the interaction between the π-electrons of the molecule and the surface atoms.
The simulation also calculates the adsorption energy, which is a measure of the strength of the interaction between the molecule and the surface. A high negative adsorption energy indicates a strong and spontaneous adsorption process. Furthermore, MC simulations can be used to study the effect of the solvent and the presence of other ions on the adsorption process, providing a more realistic model of the system. The radial distribution function (RDF) can be derived from these simulations to give a quantitative measure of the distances between specific atoms of the molecule and the surface, offering further insight into the nature of the bonding. researchgate.net
Applications in Advanced Materials Science and Sensing Non Biological Focus
Organic Electronic and Optoelectronic Materials
The quest for efficient and cost-effective materials for electronic and optoelectronic devices has led researchers to investigate a variety of organic compounds. The molecular architecture of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline, featuring both electron-donating and electron-accepting units, makes it a compelling candidate for these applications.
Application in Organic Light-Emitting Diodes (OLEDs)
While direct application of this compound in OLEDs is still an area of nascent research, the foundational components of the molecule, quinoxaline (B1680401) and benzimidazole (B57391), are well-established in this technology. Quinoxaline derivatives are known for their excellent electron-transporting properties and have been utilized as acceptor moieties in bipolar host materials for highly efficient red phosphorescent OLEDs. Similarly, benzimidazole derivatives have found widespread use in OLEDs as emitters, hosts, and electron-transporting materials due to their strong electron-withdrawing nature. The combination of these two potent heterocyclic systems within a single molecule suggests that this compound could exhibit ambipolar charge transport characteristics, a crucial property for enhancing the efficiency and stability of OLED devices. Further research into the electroluminescent properties of this specific compound is warranted to fully realize its potential in next-generation displays and lighting.
Development as Organic Semiconductors
The field of organic semiconductors is rapidly expanding, with applications ranging from flexible displays to printable electronic circuits. Quinoxaline-based π-conjugated polymers have demonstrated promising semiconductor performance in organic thin-film transistors (OTFTs). For instance, copolymers of pyrazino[2,3-g]quinoxaline-2,7-dione have exhibited ambipolar transport characteristics with notable electron and hole mobilities. Although specific studies on the semiconductor properties of this compound are limited, the inherent π-conjugation and the presence of both electron-deficient quinoxaline and electron-rich benzimidazole units suggest its potential as an organic semiconductor. The ability to function as both a p-type (hole-transporting) and n-type (electron-transporting) material, or as an ambipolar semiconductor, would make it a versatile component in various organic electronic devices.
Utilization in Electrochromic Devices
Electrochromic materials, which change color in response to an electrical potential, are integral to technologies such as smart windows, and low-power displays. Research has shown that π-extended pyrrolo[1,2-α]quinoxaline-based materials can be engineered for use in electrochromic devices, exhibiting excellent stability and reversibility. The electrochemical activity of these materials is key to their performance. Given that this compound possesses a redox-active quinoxaline core, it is a promising candidate for electrochromic applications. The introduction of benzimidazole groups could further modulate the electronic properties and influence the color-switching behavior. Future investigations should focus on the synthesis of thin films of this compound and the characterization of their electrochromic performance, including switching speed, coloration efficiency, and long-term stability.
Fluorescent Materials and Dyes
The intrinsic fluorescence of many organic molecules has led to their widespread use as dyes and in various sensing applications. The extended π-conjugated system of this compound suggests that it is likely to exhibit interesting photoluminescent properties. Benzimidazole-based compounds are known to be fluorescent and have been developed as probes for various analytes. The fluorescence of these molecules can be sensitive to their environment, making them useful for sensing applications. The photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and fluorescence lifetime, need to be systematically investigated to assess its suitability as a fluorescent material or dye for non-biological applications.
Chemosensors and Recognition Platforms
The design of selective and sensitive chemosensors for the detection of various chemical species is a critical area of research with implications for environmental monitoring and industrial process control. The nitrogen atoms within the quinoxaline and benzimidazole rings of this compound can act as binding sites for metal ions and other analytes.
Design of Selective Sensing Agents
The development of fluorescent chemosensors based on benzimidazole derivatives for the detection of metal ions is a well-established field. For example, a benzimidazole-based fluorescent probe has been synthesized for the selective recognition of Cobalt (II) ions, exhibiting a "turn-off" fluorescence response upon binding. The probe demonstrated high selectivity and a low detection limit. Another study reported a fluorescent chemosensor based on an 8-aminoquinoline (B160924) bearing a benzimidazole moiety that showed a highly selective and sensitive "turn-on" fluorescence response to Zinc (II) ions.
These findings suggest that the this compound scaffold could be an excellent platform for designing new selective sensing agents. The two benzimidazole units could act in concert to chelate specific metal ions, potentially leading to enhanced selectivity and sensitivity. The binding event could be signaled by a change in the fluorescence or absorption properties of the molecule. Further research is needed to explore the coordination chemistry of this compound with various metal ions and to characterize the resulting photophysical changes.
Below is a table summarizing the sensing performance of related benzimidazole-based fluorescent probes:
| Probe Name | Target Analyte | Sensing Mechanism | Detection Limit |
| 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene)bis(oxy))bis(N-(quinolin-8-yl)acetamide) | Co²⁺ | Fluorescence quenching | 3.56 µM |
| 2-((5-methoxy-1H-benz[d]imidazol-2-yl)thio)-N-(quinolin-8-yl)acetamide | Zn²⁺ | Fluorescence enhancement | 0.176 µM |
This data highlights the potential of incorporating benzimidazole units into sensing platforms for the selective detection of metal ions.
Mechanisms of Analyte Recognition and Signal Transduction
The utility of "this compound" and structurally related compounds in advanced materials science and sensing is predicated on their specific mechanisms of analyte recognition and subsequent signal transduction. These mechanisms, primarily explored through chromogenic and fluorogenic methods, involve distinct molecular interactions that translate the presence of an analyte into a measurable optical signal.
The recognition of analytes by quinoxaline-based chemosensors is often governed by the principles of molecular recognition, where the sensor molecule possesses specific binding sites that are complementary to the analyte in terms of size, shape, and electronic properties. researchgate.net In the case of "this compound," the nitrogen atoms within the quinoxaline and benzimidazole rings can act as binding sites for various analytes, particularly metal cations. researchgate.net
Upon interaction with an analyte, the electronic properties of the quinoxaline derivative are altered, leading to a change in its absorption or emission spectrum. This change constitutes the signal transduction. Several photophysical processes can be responsible for this change, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET). For instance, a novel quinoxaline-hydrazinobenzothiazole based sensor demonstrated distinct colorimetric and fluorescent detection of Cu2+, Co2+, Ni2+, and Hg2+ ions through observable color changes and ratiometric responses in their emission spectra. researchgate.net
In many fluorescent chemosensors, the unbound molecule may exhibit quenched fluorescence due to a PET process. Upon binding to an analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response. Conversely, interaction with an analyte can also induce fluorescence quenching. The specific mechanism is highly dependent on the nature of the fluorophore and the analyte. For example, aminoquinoxaline-based dual colorimetric and fluorescent sensors have been developed for pH measurements, where protonation of the molecule leads to shifts in both absorption and emission bands. mdpi.com
The design of these chemosensors often involves the strategic functionalization of the quinoxaline core to fine-tune its photophysical and electrochemical properties. This can lead to the development of sensors with properties like thermally activated delayed fluorescence (TADF), aggregation-induced emission (AIE), or aggregation-induced emission enhancement (AIEE). researchgate.net
Catalysis in Chemical Transformations
The rigid, planar structure and the presence of multiple nitrogen atoms in the quinoxaline scaffold make it an excellent platform for the design of ligands in catalytic systems. These ligands can coordinate with metal centers, influencing their electronic and steric properties, and thereby modulating their catalytic activity and selectivity.
Role of Quinoxaline Scaffolds as Catalysts or Ligands in Catalytic Systems
Quinoxaline-based scaffolds, particularly those incorporating other coordinating moieties like benzimidazole, have been successfully employed as ligands in a variety of catalytic transformations. A prominent example is their use in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Quinoxaline-bridged bis(benzimidazolium) salts, which are structurally very similar to "this compound," have been synthesized and utilized as precursors for N-heterocyclic carbene (NHC) ligands. bohrium.com These in-situ generated palladium-NHC complexes have demonstrated moderate-to-high activity in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in aqueous media. bohrium.com The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to the Pd(0) center, followed by transmetalation (in the Suzuki reaction) or migratory insertion (in the Heck reaction), and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The quinoxaline-benzimidazole ligand plays a crucial role in stabilizing the palladium center throughout this cycle.
The table below summarizes the catalytic performance of a palladium system with a quinoxaline-bridged bis(benzimidazolium) salt ligand in a model Suzuki-Miyaura coupling reaction. bohrium.com
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | DMF/H2O | 100 | 2 | 85 |
| 2 | Cs2CO3 | DMF/H2O | 100 | 2 | 92 |
| 3 | K3PO4 | DMF/H2O | 100 | 2 | 78 |
| 4 | Cs2CO3 | Dioxane/H2O | 100 | 2 | 88 |
| 5 | Cs2CO3 | DMF/H2O | 80 | 2 | 75 |
The design of ligands is a critical aspect of modern homogeneous catalysis. nih.gov The steric and electronic properties of the ligand can be tailored to match the specific requirements of a substrate and a catalytic transformation. nih.gov The development of effective ligand scaffolds is essential for harnessing the full potential of transition metal-catalyzed reactions, including C-H functionalization. nih.gov Quinoxaline derivatives, due to their versatile and tunable structures, continue to be an area of active research in the development of novel and efficient catalytic systems.
Q & A
Q. Advanced
- Structural modification : Introducing hydrophilic groups (e.g., sulfonate) or using bulky substituents (e.g., naphthyl) to disrupt π-π stacking .
- Coordination chemistry : Forming water-soluble metal complexes (e.g., Ag⁺ or Pt²⁺) while retaining biological activity .
How can bromo-substituted derivatives improve anticancer activity compared to nitro analogs?
Q. Advanced
- Mechanistic insight : Bromo groups enhance lipophilicity and DNA intercalation efficiency, improving inhibition of non-small-cell lung cancer cells (A549) .
- Experimental design : Comparative IC₅₀ assays and apoptosis markers (e.g., caspase-3 activation) validate bromo derivatives' superior potency .
What strategies mitigate electron transfer–coordination site coupling in transition metal complexes?
Q. Advanced
- Ligand design : Decoupling redox-active quinoxaline moieties from metal-binding imidazole sites, as demonstrated in PtCl₂ complexes .
- Spectroscopic validation : EPR and cyclic voltammetry differentiate ligand-centered redox processes from metal-ligand charge transfer .
How does microwave irradiation improve synthesis efficiency for 2,3-disubstituted quinoxalines?
Q. Methodological Focus
- Solvent-free conditions : Reduce side reactions and reaction time (e.g., 30 minutes vs. 24 hours for conventional heating) .
- Broad substrate compatibility : Compatible with amines, thiols, and phenols, achieving yields >85% without metal catalysts .
What computational tools predict the redox behavior of quinoxaline-based ligands in coordination chemistry?
Q. Advanced
- DFT and TD-DFT : Model electronic transitions and redox potentials, corroborated by experimental spectroelectrochemical data .
- Molecular docking : Predicts binding modes with biological targets (e.g., DNA) or semiconductor surfaces (e.g., TiO₂) .
How are crystal packing and intermolecular interactions analyzed in Ag⁺ complexes of thienyl-substituted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
